molecular formula C18H19N3O4 B2751689 1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1170884-61-3

1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2751689
CAS RN: 1170884-61-3
M. Wt: 341.367
InChI Key: MZZAWCMYNRFEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that has gained the attention of researchers due to its potential in various scientific applications. This compound is a urea derivative that has been synthesized using various methods. The synthesis of this compound has been optimized to provide high yields and purity.

Scientific Research Applications

Anti-HIV-1 Activity

A study highlighted the synthesis and evaluation of a new series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, with one derivative showing an exceptionally low EC50 value and a high selectivity index, suggesting potential for further development as anti-HIV-1 agents (Sakakibara et al., 2015).

Self-Assembly and Molecular Aggregates

Research into tris(2-ureidobenzyl)amines demonstrated their ability to form dimeric aggregates due to their inherent flexibility. This self-assembly into dimeric species, both in solid state and solution, showcases the potential for constructing molecular capsules or networks for various applications, such as drug delivery systems or nanomaterials (Alajarín et al., 2004).

Antioxidant Properties

A study on asymmetric bis-isatin derivatives containing urea/thiourea moiety investigated their design, synthesis, and antioxidant properties. Notably, compounds with thiourea moiety displayed moderate ABTS activity, indicating their potential as antioxidants. This work lays the groundwork for exploring the antioxidant capabilities of isatin derivatives and their relevance in preventing oxidative stress-related diseases (Yakan et al., 2021).

Molecular Encapsulation

The study of tris(m-ureidobenzyl)amines forming molecular capsules capable of encapsulating small molecules underscores the potential of using such structures for molecular recognition and encapsulation. This ability to form capsules through self-assembly has implications for creating targeted drug delivery systems, highlighting a novel approach to enhancing the efficacy and specificity of therapeutic agents (Alajarín et al., 2002).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrated their effectiveness in reducing corrosion rates. This finding is crucial for the development of safer and more efficient corrosion inhibitors for industrial applications, particularly in environments where acid corrosion is a significant concern (Mistry et al., 2011).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-6-3-11(7-16(15)25-2)10-19-18(23)20-13-4-5-14-12(8-13)9-17(22)21-14/h3-8H,9-10H2,1-2H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZAWCMYNRFEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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